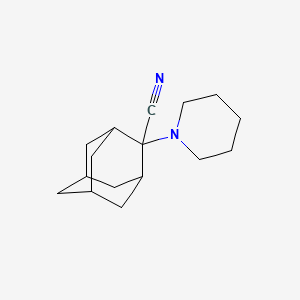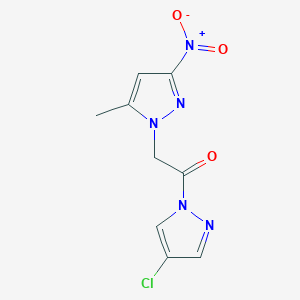
2-Piperidin-1-yladamantane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-1-yladamantane-2-carbonitrile: is a compound that features a piperidine ring attached to an adamantane core with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-1-yladamantane-2-carbonitrile typically involves the reaction of adamantane derivatives with piperidine and a suitable nitrile source. One common method includes the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar catalytic systems, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidin-1-yladamantane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The piperidine ring and adamantane core can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Piperidin-1-yladamantane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and as a potential drug lead.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yladamantane-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring and adamantane core can facilitate binding to these targets, leading to modulation of their activity. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Piperidinone: A related compound with a similar piperidine ring structure but lacking the adamantane core.
Adamantane derivatives: Compounds with the adamantane core but different functional groups attached.
Piperidine derivatives: Various compounds featuring the piperidine ring with different substituents.
Uniqueness: 2-Piperidin-1-yladamantane-2-carbonitrile is unique due to the combination of the piperidine ring, adamantane core, and nitrile group. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-piperidin-1-yladamantane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c17-11-16(18-4-2-1-3-5-18)14-7-12-6-13(9-14)10-15(16)8-12/h12-15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKLTUXICYDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489388.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butanoate](/img/structure/B11489389.png)
![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]urea](/img/structure/B11489392.png)
![3-(3-Chlorophenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B11489394.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11489396.png)
![N-[4-(cyanomethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489398.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489400.png)

![N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489407.png)
![1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489408.png)
![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
![5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11489439.png)
![6-methoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11489455.png)

